

GSK-4716: A Deep Dive into its Role as a Selective ERR β / γ Agonist

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Compound of Interest

Compound Name: GSK-4716

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK-4716 is a synthetic small molecule that has emerged as a valuable tool for investigating the physiological and pathological roles of the Estrogen-Related Receptors β (ERR β) and γ (ERR γ). As a selective agonist for these orphan nuclear receptors, **GSK-4716** provides a means to dissect their downstream signaling pathways and explore their potential as therapeutic targets in a variety of diseases, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of **GSK-4716**, including its mechanism of action, binding affinities, and detailed protocols for key experimental assays.

Core Concepts: Mechanism of Action

GSK-4716 functions as a selective agonist for ERR β and ERR γ . Unlike true estrogens, it does not bind to the classical estrogen receptors (ER α and ER β). Upon binding to the ligand-binding domain (LBD) of ERR β and ERR γ , **GSK-4716** induces a conformational change in the receptor. This alteration facilitates the recruitment of coactivator proteins, such as PGC-1 α and PGC-1 β , which are essential for the initiation of target gene transcription. The ERR β / γ -coactivator complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, leading to the modulation of their expression.

Quantitative Data Summary

The following table summarizes the reported binding affinities of **GSK-4716** for the three ERR isoforms.

Receptor	EC50 (μM)	Reference
ERRα	>10	[1]
ERRβ	~1	[1]
ERRγ	1.3	[2][3]

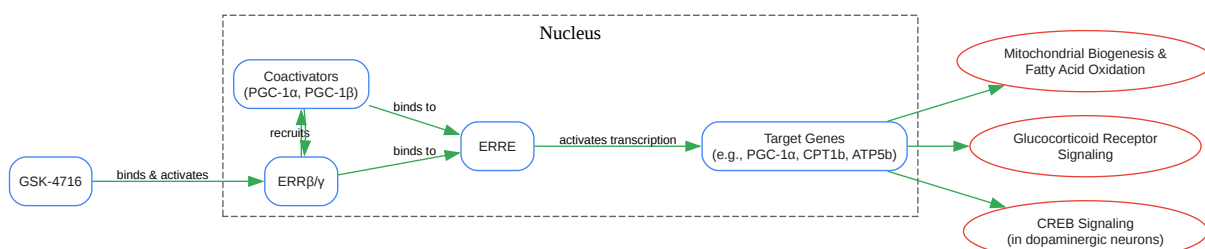
Table 1: Binding Affinities of **GSK-4716** for ERR Isoforms. The half-maximal effective concentrations (EC50) indicate the concentration of **GSK-4716** required to elicit 50% of its maximal effect. The data demonstrates the selectivity of **GSK-4716** for ERRβ and ERRγ over ERRα.

Signaling Pathways and Downstream Effects

Activation of ERRβ/γ by **GSK-4716** triggers a cascade of downstream events that influence a range of cellular processes. A key consequence is the upregulation of genes involved in mitochondrial biogenesis and function, as well as fatty acid oxidation.[4] This highlights the critical role of ERRβ/γ in cellular energy metabolism.

Furthermore, **GSK-4716** has been shown to modulate glucocorticoid receptor (GR) signaling. [4] Treatment with **GSK-4716** leads to an increase in the expression of GRα and other genes responsive to glucocorticoids. In the context of neuronal cells, **GSK-4716** influences the phenotype of dopaminergic neurons through the activation of the CREB signaling pathway.[5]

Below is a Graphviz diagram illustrating the core signaling pathway of **GSK-4716**.



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Core signaling pathway of **GSK-4716**.

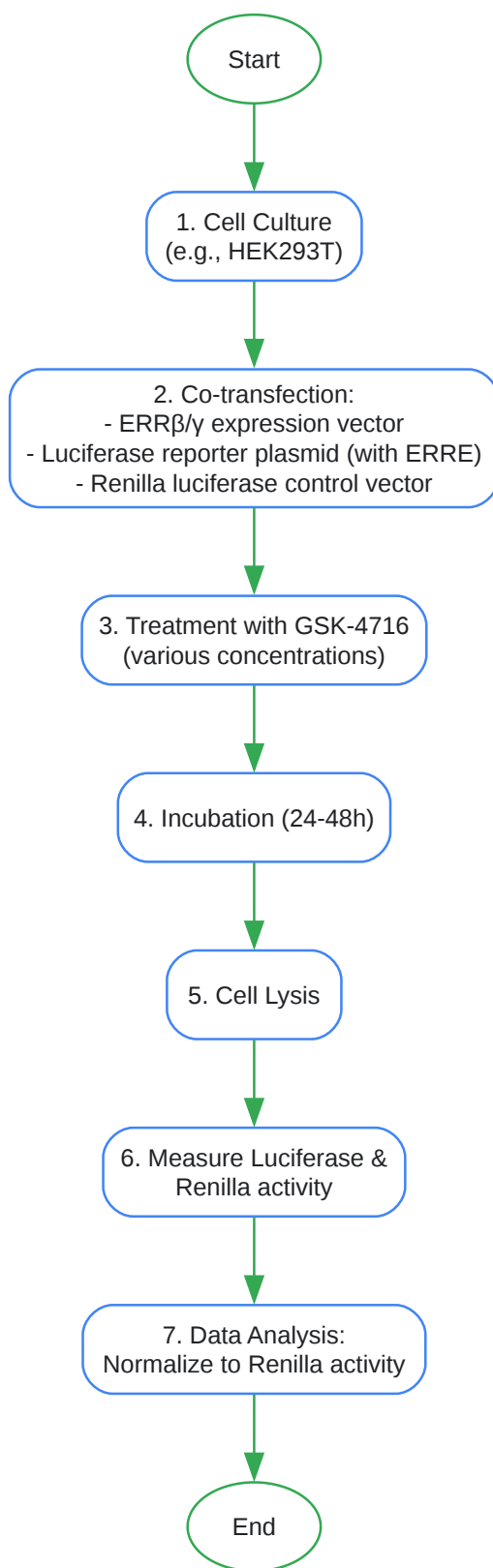
Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **GSK-4716**.

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of **GSK-4716** to activate ERRβ/γ-mediated transcription.

Experimental Workflow:



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Workflow for a luciferase reporter gene assay.

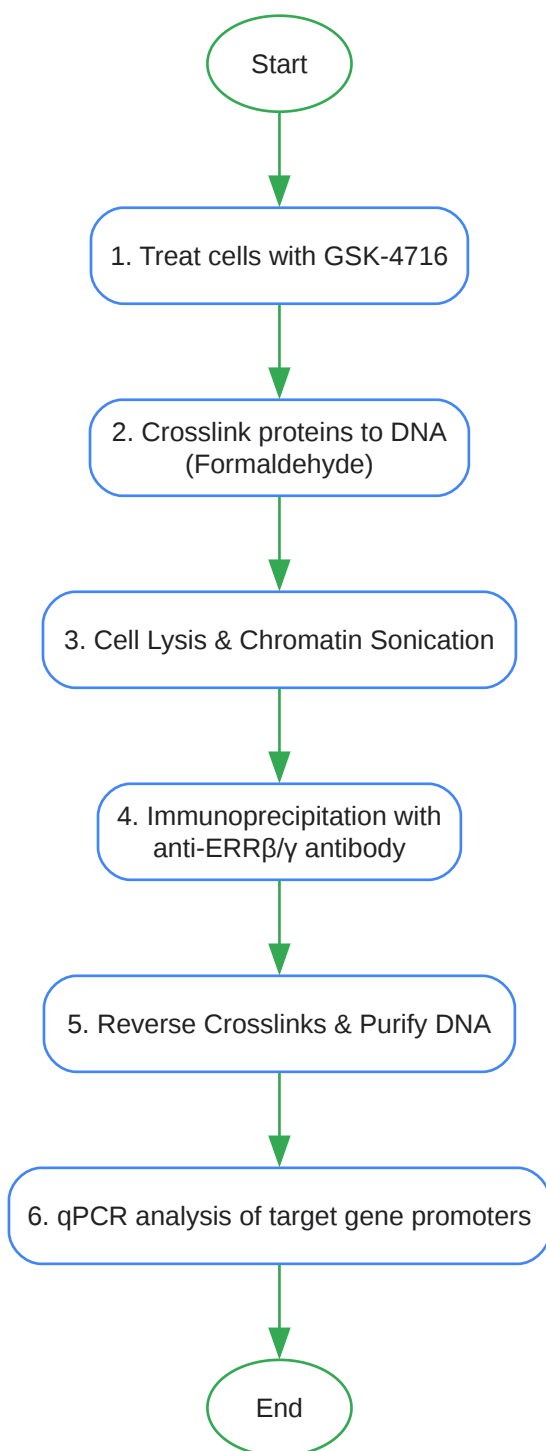
Detailed Protocol:

- **Cell Culture:** Plate HEK293T cells in 96-well plates at a density of 2×10^4 cells per well and culture overnight.
- **Transfection:** Co-transfect cells with an expression vector for human ERR β or ERR γ , a luciferase reporter plasmid containing multiple copies of an ERRE upstream of the luciferase gene, and a Renilla luciferase control vector for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's instructions.
- **Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of **GSK-4716** or vehicle control (DMSO).
- **Incubation:** Incubate the cells for an additional 24-48 hours.
- **Lysis and Measurement:** Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the **GSK-4716** concentration to determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the recruitment of ERR β/γ to the promoter regions of its target genes in response to **GSK-4716** treatment.

Experimental Workflow:



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Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

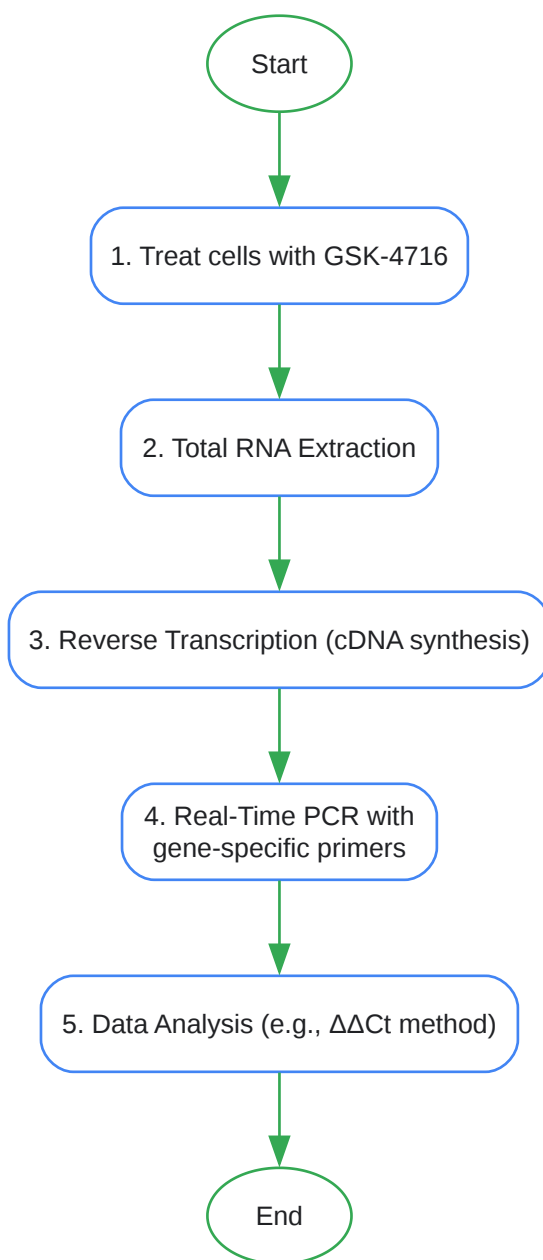
Detailed Protocol:

- **Cell Treatment and Crosslinking:** Treat cells (e.g., C2C12 myotubes) with **GSK-4716** or vehicle for a specified time. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.
- **Cell Lysis and Chromatin Shearing:** Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-1000 bp using sonication.
- **Immunoprecipitation:** Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to ERRβ or ERRγ, or a control IgG. Precipitate the antibody-protein-DNA complexes by adding protein A/G beads.
- **Washes and Elution:** Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
- **Reverse Crosslinking and DNA Purification:** Reverse the protein-DNA crosslinks by heating at 65°C. Purify the immunoprecipitated DNA.
- **Quantitative PCR (qPCR):** Perform qPCR using primers specific for the promoter regions of putative ERRβ/γ target genes. Analyze the data to determine the enrichment of target DNA in the ERRβ/γ immunoprecipitated samples compared to the IgG control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the changes in the mRNA expression levels of ERRβ/γ target genes following treatment with **GSK-4716**.

Experimental Workflow:



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Workflow for a quantitative Real-Time PCR (qRT-PCR) experiment.

Detailed Protocol:

- Cell Treatment and RNA Extraction: Treat cells with **GSK-4716** or vehicle for the desired time. Harvest the cells and extract total RNA using a suitable RNA isolation kit.

- **cDNA Synthesis:** Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
- **Quantitative PCR:** Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
- **Data Analysis:** Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β -actin). Calculate the fold change in gene expression in **GSK-4716**-treated samples relative to vehicle-treated samples using the $\Delta\Delta C_t$ method.

Conclusion

GSK-4716 is a potent and selective agonist of $ERR\beta$ and $ERR\gamma$, making it an indispensable research tool for elucidating the biological functions of these orphan nuclear receptors. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of **GSK-4716** on cellular signaling and gene expression. Further research utilizing this compound will undoubtedly continue to expand our understanding of $ERR\beta/\gamma$ biology and its implications for human health and disease.

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